molecular formula C12H8ClFN2O2 B11669795 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11669795
M. Wt: 266.65 g/mol
InChI Key: ZQQHXAHJRNVQSV-VIZOYTHASA-N
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Description

N′-[(E)-(2-Chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base synthesized via the condensation of furan-2-carbohydrazide with 2-chloro-6-fluorobenzaldehyde. Its molecular formula is C₁₃H₁₀ClFN₂O₂, with a monoisotopic mass of 280.041483 . The compound features an (E)-configured imine bond, a 2-chloro-6-fluorophenyl substituent, and a furan-2-carbohydrazide backbone.

Properties

Molecular Formula

C12H8ClFN2O2

Molecular Weight

266.65 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H8ClFN2O2/c13-9-3-1-4-10(14)8(9)7-15-16-12(17)11-5-2-6-18-11/h1-7H,(H,16,17)/b15-7+

InChI Key

ZQQHXAHJRNVQSV-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=CO2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=CO2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2-chloro-6-fluorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorofluorophenyl group.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide exhibits significant anticancer properties. A study demonstrated that derivatives of similar hydrazone compounds showed promising IC50 values against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

  • Compound: this compound
  • Cell Line: A549 (lung cancer)
  • IC50: 5.4 μM
  • Mechanism: Induction of apoptosis through caspase activation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary data suggest that it has effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.5 μg/mLEffective against biofilm
Escherichia coli1.0 μg/mLBroad-spectrum activity
Candida albicans0.8 μg/mLAntifungal properties noted

Agrochemical Applications

This compound has potential applications in agriculture as a pesticide or herbicide. Its structural characteristics suggest that it may interact with plant growth regulators or fungal pathogens.

Case Study:

  • Application: Pesticidal activity against Fusarium spp.
  • Concentration Tested: 100 ppm
  • Effectiveness: 70% inhibition of fungal growth observed in vitro.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and furan rings can enhance biological activity while reducing toxicity.

Data Table: Structure Modifications

ModificationEffect on Activity
Fluorine substitutionIncreased lipophilicity; enhanced penetration
Alkyl chain extensionImproved solubility; reduced cytotoxicity
Different halogen atomsVaried interaction profiles with targets

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its Schiff base structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The 2-chloro-6-fluorophenyl group distinguishes this compound from analogs. For example:

Biological Implications: The fluorine atom in the target compound may improve bioavailability and target binding compared to non-fluorinated analogs, as seen in antimicrobial studies where fluorinated derivatives (e.g., MLT_FUR, MIC = 0.07 µg/mL) outperformed non-fluorinated counterparts .

Core Backbone Modifications

Replacing the furan ring with heterocycles or aromatic systems significantly impacts properties:

  • N′-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-benzothiazol-3-ylacetohydrazide (3p) : Incorporates a benzothiazole-acetohydrazide moiety, increasing molecular weight (C₁₆H₁₂ClFN₂O₂S) and likely enhancing lipophilicity. However, its synthesis yield (60%) was lower than other benzothiazole derivatives (e.g., 93% for 3q ) .
  • VAL_SNN (thiadiazole core): Exhibits a 4-methyl-1,2,3-thiadiazole-5-carbohydrazide backbone, which may confer greater metabolic stability but reduced solubility compared to furan-based analogs .

Toxicity Profiles

While acute toxicity data for the target compound are unavailable, structurally related aroylhydrazones (e.g., 3a and 3b) showed LD₅₀ > 2500 mg/kg in mice, indicating low acute toxicity.

Crystallographic and Spectral Characterization

The compound’s structure can be resolved using X-ray crystallography tools like SHELXL and visualized via ORTEP , as demonstrated for analogous Schiff bases . IR spectra of similar compounds show key bands:

  • 1664 cm⁻¹ (C=O stretch), 1629 cm⁻¹ (C=N stretch), and 3202 cm⁻¹ (N–H) .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Substituents Synthesis Yield Key Properties/Bioactivity
Target Compound C₁₃H₁₀ClFN₂O₂ 2-Chloro-6-fluorophenyl Not reported N/A
N′-(2-Chlorophenyl) analog C₁₂H₁₀ClN₂O₂ 2-Chlorophenyl Not reported Lower electronegativity
3p C₁₆H₁₂ClFN₂O₂S Benzothiazole-acetohydrazide 60% Increased lipophilicity
MLT_FUR C₁₄H₁₃FN₄O₂ 5-Methoxyindole Not reported MIC = 0.07 µg/mL (antimicrobial)
VAL_SNN C₁₁H₁₁N₃O₃S Thiadiazole-carbohydrazide Not reported MIC = 0.25 µg/mL (antimicrobial)

Biological Activity

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H14ClFN6O
  • Molecular Weight : 392.78 g/mol
  • CAS Number : 497079-71-7

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli300
Staphylococcus aureus200
Bacillus subtilis150
Pseudomonas aeruginosa400

The compound's activity against E. coli and S. aureus suggests its potential as a therapeutic agent in treating bacterial infections, particularly those resistant to conventional antibiotics .

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity. Its efficacy against common fungal pathogens is detailed in Table 2.

Fungal StrainMIC (µg/mL)
Candida albicans100
Aspergillus niger250
Fusarium oxysporum300

These results indicate that this compound could be utilized in the development of antifungal therapies, particularly for opportunistic infections in immunocompromised patients .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines revealed promising results:

  • Cell Lines Tested :
    • Patu8988 (pancreatic cancer)
    • ECA109 (esophageal cancer)
    • SGC7901 (gastric cancer)

The cytotoxicity was assessed using the MTT assay, yielding IC50 values as follows:

Cell LineIC50 (µM)
Patu898815
ECA10920
SGC790110

These findings suggest that the compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Case Studies

A notable study investigated the effects of this compound on tumor growth in murine models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer drug.

Q & A

Q. What are the optimal synthetic routes for N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide?

The compound is synthesized via Schiff-base condensation between furan-2-carbohydrazide and substituted aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde). Traditional methods involve refluxing in methanol for 3–6 hours, yielding ~80% after recrystallization . Microwave-assisted synthesis (e.g., 50–100 W irradiation for 10–15 minutes) offers higher efficiency (yields up to 90%) and reduced reaction times compared to conventional heating .

Q. How is the compound characterized spectroscopically?

  • IR spectroscopy : Key peaks include ν(C=N) at ~1609 cm⁻¹, ν(C=O) at ~1656 cm⁻¹, and ν(N–H) at ~3133 cm⁻¹ .
  • ¹H NMR : Characteristic signals include the hydrazone proton (δ ~8.6 ppm, singlet) and aromatic protons (δ 6.6–7.8 ppm) .
  • Elemental analysis : Expected C, H, N percentages (e.g., C: 59.99%, H: 4.65%, N: 10.76%) should align with experimental values .

Q. What preliminary biological screening has been conducted?

Analogous hydrazones (e.g., compound 3s in ) exhibit selective antiproliferative activity against cancer cell lines (e.g., OVCAR-4 ovarian cancer at 10 μM, 77.34% inhibition). However, broader screening across 60 cell lines may show no significant activity, highlighting the need for dose-response studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the E-configuration of the hydrazone bond and planar geometry. Refinement using SHELXL (via WinGX/ORTEP) provides accurate bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic rings . For example, the title compound’s pyrazole ring forms a 28.6° angle with the naphthofuran system in related structures .

Q. What metal coordination behavior is observed with this ligand?

The compound acts as a tridentate ligand, coordinating via the hydrazone N, furan O, and aryl Cl/F groups. Binuclear complexes (e.g., [Cu₂(L)₂]) form through metal-assisted hydrolysis, confirmed by SC-XRD and magnetic susceptibility measurements . Stability constants (log β) for lanthanide complexes can be determined via potentiometric titration in methanol-water systems .

Q. How to address contradictions in biological activity data?

Discrepancies (e.g., high activity in single-dose vs. no activity in panel screenings) may arise from assay conditions (e.g., cell line heterogeneity, drug metabolism). Validate using:

  • Dose-response curves (IC₅₀ determination).
  • Binding mode analysis : Molecular docking (e.g., AutoDock Vina) identifies potential targets, such as the allosteric pocket-B of hepatitis C virus NS5B polymerase .

Q. What computational methods predict the compound’s binding interactions?

Density Functional Theory (DFT) optimizes the geometry for docking studies. For example, hydrazones like 3m () show affinity for hydrophobic pockets via π-π stacking and halogen bonding. Molecular dynamics simulations (100 ns) assess stability in binding sites .

Methodological Considerations

  • Crystallography : Use SHELXTL for structure solution and Olex2 for visualization. Anisotropic displacement parameters refine thermal motion .
  • Biological assays : Follow NCI protocols (10 μM single-dose pre-screening) before advancing to 5-dose testing .
  • Synthetic optimization : Compare microwave vs. conventional methods using Green Chemistry metrics (e.g., E-factor, atom economy) .

Key Challenges & Future Directions

  • Stereochemical control : Investigate Z/E isomerization under varying reaction conditions.
  • Mechanistic studies : Use CRISPR-Cas9 gene editing to validate molecular targets in resistant cell lines.
  • Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance bioactivity .

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